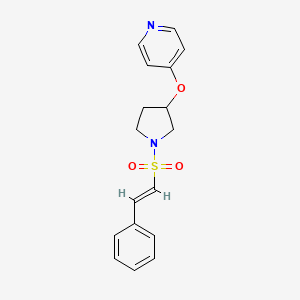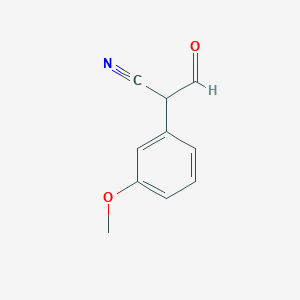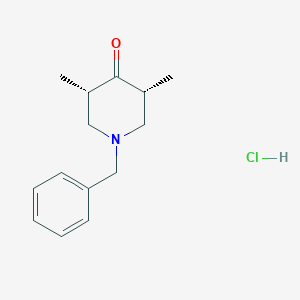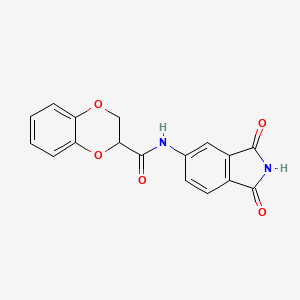
6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline is a chemical compound with the molecular formula C13H8Br2N2 . It has a molecular weight of 352.02 .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinolines, which includes 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, can be achieved by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes . The reactions proceed at room temperature, avoid transition metal catalysts, and provide the target compounds in one pot in moderate to good yields .Chemical Reactions Analysis
In the synthesis process, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline .Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoline and its analogs, including compounds like 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, have shown effective anticancer activity. Quinoline compounds are used to synthesize molecules with medical benefits, particularly showing efficacy in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, which are crucial in cancer drug development (Solomon & Lee, 2011).
Anion Receptors and Sensors
Certain derivatives of quinoline, such as those involving pyrrole structures, have been studied as neutral anion receptors. These compounds, including 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, bind anions with enhanced affinity, which is significant in the development of sensors for detecting anions like fluoride, chloride, or dihydrogen phosphate (Anzenbacher et al., 2000).
Synthesis of Derivatives for Pharmacological Evaluation
6,8-Dibromo-2-(1H-pyrrol-2-yl)quinoline derivatives have been synthesized for in vitro anti-proliferative properties against cancer and non-cancerous cell lines. These compounds show promise in cytotoxicity towards leukemia cells, indicating their potential in leukemia therapy (Rao et al., 2015).
Antibacterial Activities
Quinoline derivatives have been synthesized and evaluated for their antibacterial activities. These compounds have shown potent activity against both gram-positive and gram-negative bacteria, indicating their potential use in treating systemic infections (Ishikawa et al., 1990).
Diuretic Properties
Certain derivatives of 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline have been studied for their diuretic effects. These compounds have shown significant diuretic activity, suggesting their potential application in hypertension treatment (Ukrainets et al., 2018).
Mecanismo De Acción
The mechanism of action in the synthesis involves the photoexcitation of Rh-6G, which is reduced by DIPEA to form the corresponding radical anion Rh-6G . This is again excited by 455 nm light. The excited radical anion of Rh-6G donates an electron to the aryl bromide giving an aryl radical that is trapped by aromatic alkynes. The intermediate vinyl radical cyclizes intramolecularly and yields the product after rearomatization .
Propiedades
IUPAC Name |
6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2N2/c14-9-6-8-3-4-12(11-2-1-5-16-11)17-13(8)10(15)7-9/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZJZUGULOXZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2748639.png)
![ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)



![3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2748648.png)

![5-Adamantan-1-ylmethyl-4-cyclopropyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B2748652.png)
![8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2748655.png)
![1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2748656.png)


